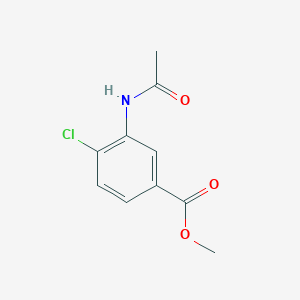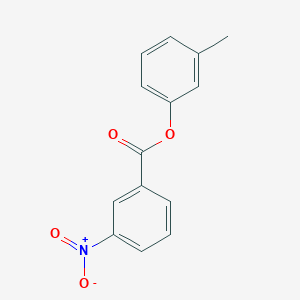![molecular formula C19H13ClN4O B5861101 N-[2-(4-chlorophenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B5861101.png)
N-[2-(4-chlorophenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(4-chlorophenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide, also known as TBCA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. TBCA is a benzotriazole derivative that has been shown to exhibit various biochemical and physiological effects, making it a promising candidate for drug development.
Mécanisme D'action
N-[2-(4-chlorophenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide inhibits the activity of GSK-3β by binding to the ATP-binding pocket of the enzyme. This leads to the stabilization of β-catenin, a protein that plays a crucial role in various cellular processes, including cell proliferation and differentiation. Stabilization of β-catenin leads to the activation of the Wnt/β-catenin signaling pathway, which has been shown to have therapeutic benefits in various diseases.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce the activation of NF-κB, a transcription factor that plays a crucial role in the inflammatory response. This compound has also been found to induce apoptosis in cancer cells and inhibit the proliferation of cancer cells. In addition, this compound has been shown to protect neurons from oxidative stress and reduce neuroinflammation.
Avantages Et Limitations Des Expériences En Laboratoire
N-[2-(4-chlorophenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide has several advantages for lab experiments. It is readily available and easy to synthesize, making it a cost-effective compound for scientific research. This compound has been extensively studied, and its mechanism of action and biochemical and physiological effects are well understood. However, this compound also has some limitations for lab experiments. It has low solubility in water, which can limit its use in certain assays. In addition, this compound has been found to exhibit some off-target effects, which can complicate the interpretation of results.
Orientations Futures
There are several future directions for further research on N-[2-(4-chlorophenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide. One area of research is the development of this compound analogs with improved solubility and selectivity. Another area of research is the investigation of the therapeutic potential of this compound in various diseases, including Alzheimer's disease, cancer, and diabetes. Further studies are also needed to elucidate the off-target effects of this compound and their implications for its therapeutic use.
Méthodes De Synthèse
The synthesis of N-[2-(4-chlorophenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide involves the reaction of 4-chloroaniline with 2-aminobenzoic acid in the presence of triethylamine and 1,3-dicyclohexylcarbodiimide (DCC) as a coupling agent. The resulting intermediate is then reacted with 2H-1,2,3-benzotriazole-5-carboxylic acid to yield this compound. The synthesis method of this compound has been optimized to improve the yield and purity of the compound, making it readily available for scientific research.
Applications De Recherche Scientifique
N-[2-(4-chlorophenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to exhibit anti-inflammatory, anti-cancer, and neuroprotective properties. This compound has been found to inhibit the activity of the enzyme glycogen synthase kinase-3β (GSK-3β), which plays a crucial role in various cellular processes. Inhibition of GSK-3β has been shown to have therapeutic benefits in several diseases, including Alzheimer's disease, cancer, and diabetes.
Propriétés
IUPAC Name |
N-[2-(4-chlorophenyl)benzotriazol-5-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClN4O/c20-14-6-9-16(10-7-14)24-22-17-11-8-15(12-18(17)23-24)21-19(25)13-4-2-1-3-5-13/h1-12H,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFRKFXVKYNVKKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC3=NN(N=C3C=C2)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(1-naphthyl)-1,3-thiazol-2-yl]isonicotinamide](/img/structure/B5861019.png)
![N'-{[(4-bromo-3,5-dimethylphenoxy)acetyl]oxy}-2-(1-naphthyl)ethanimidamide](/img/structure/B5861027.png)
![N-[4-(aminocarbonyl)phenyl]-3-chloro-4-methylbenzamide](/img/structure/B5861033.png)
![N-[5-(2-methylbenzyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B5861038.png)
![2-(4-methoxyphenyl)-N-[4-(4-methyl-1-piperazinyl)phenyl]acetamide](/img/structure/B5861046.png)


![N-(4-methylphenyl)-N'-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5861077.png)

![2,4-dichloro-5-{[(4-methoxyphenyl)amino]sulfonyl}benzoic acid](/img/structure/B5861100.png)



![N-[(4-chlorophenyl)sulfonyl]-N-(2-methylphenyl)acetamide](/img/structure/B5861121.png)